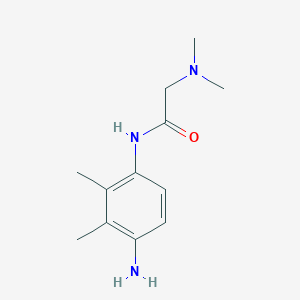![molecular formula C10H12BClNO B12517126 {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl CAS No. 718642-20-7](/img/structure/B12517126.png)
{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl is an organoboron compound characterized by the presence of a boron atom bonded to a hydroxy group and a vinyl group substituted with a 3-chloro-4-(dimethylamino)phenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl typically involves the following steps:
Formation of the Vinylboronate Ester: The initial step involves the reaction of a suitable vinylboronate ester with a halogenated aromatic compound. This can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Hydroxy Group: The vinylboronate ester is then hydrolyzed to introduce the hydroxy group, forming the desired this compound compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, followed by hydrolysis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized aromatic compounds.
科学研究应用
Chemistry
In organic synthesis, {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl serves as a versatile building block for the construction of complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used as a precursor for the synthesis of boron-containing drugs, which are known for their therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In materials science, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other elements.
作用机制
The mechanism by which {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can affect signaling pathways and enzyme activities, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(methoxy)boranyl
- {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(fluoro)boranyl
- {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(methyl)boranyl
Uniqueness
The presence of the hydroxy group in {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl distinguishes it from its analogs, providing unique reactivity and interaction profiles. This hydroxy group enhances its solubility in aqueous media and allows for additional functionalization, making it a more versatile compound in various applications.
属性
CAS 编号 |
718642-20-7 |
|---|---|
分子式 |
C10H12BClNO |
分子量 |
208.47 g/mol |
InChI |
InChI=1S/C10H12BClNO/c1-13(2)10-4-3-8(5-6-11-14)7-9(10)12/h3-7,14H,1-2H3 |
InChI 键 |
WSLVDPQJSZBZIN-UHFFFAOYSA-N |
规范 SMILES |
[B](C=CC1=CC(=C(C=C1)N(C)C)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
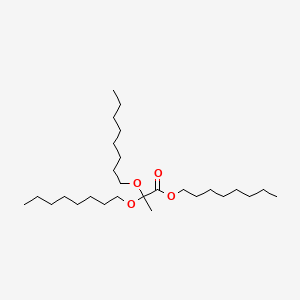
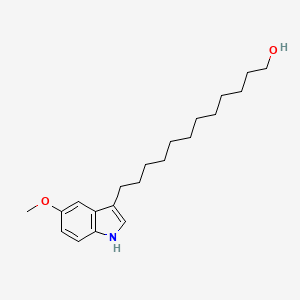
boranyl](/img/structure/B12517058.png)
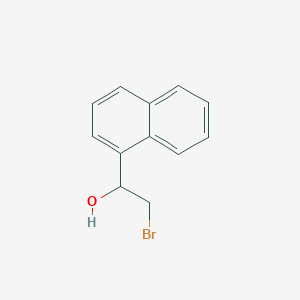
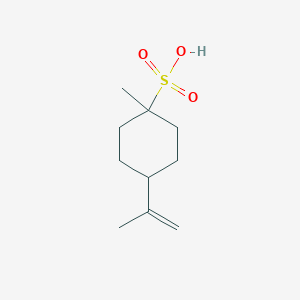
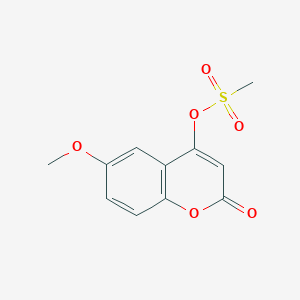
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
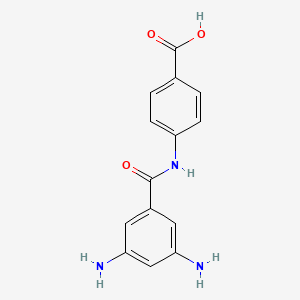
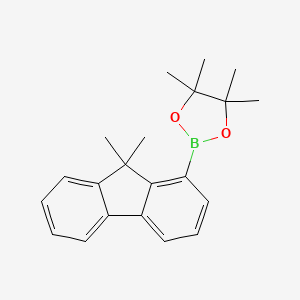
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
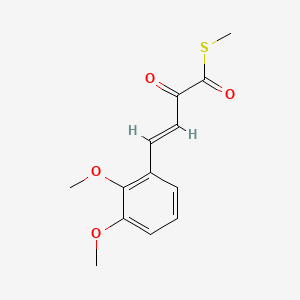
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
